3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
Description
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is a cyclohexene derivative characterized by a 1,5,5-trimethylcyclohex-1-ene core and an ether-linked 3,3-dimethylbut-1-en-2-yl substituent. Its structure combines steric bulk from the methyl groups with an unsaturated enol ether moiety, which may influence reactivity and physical properties such as solubility and thermal stability.
Properties
CAS No. |
648858-02-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3-(3,3-dimethylbut-1-en-2-yloxy)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-11-8-13(10-15(6,7)9-11)16-12(2)14(3,4)5/h8,13H,2,9-10H2,1,3-7H3 |
InChI Key |
ZLDWDTDPRYVZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)OC(=C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene typically involves the reaction of 3,3-dimethylbut-1-en-2-ol with 1,5,5-trimethylcyclohex-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Compounds sharing the 1,5,5-trimethylcyclohex-1-ene core but differing in substituents include:
- 6-((Allyloxy)methyl)-1,5,5-trimethylcyclohex-1-ene : Features an allyl ether group, enhancing reactivity toward electrophilic addition due to the conjugated double bond.
- 6-((Methoxymethoxy)methyl)-1,5,5-trimethylcyclohex-1-ene : Includes a methoxymethoxy group, which may improve solubility in polar solvents compared to the target compound .
Key Differences :
- The target compound’s 3,3-dimethylbutenyl group introduces greater steric hindrance than allyl or methoxymethoxy substituents, likely reducing reaction rates in nucleophilic substitutions.
- Unsaturation in the substituent (e.g., allyl vs. dimethylbutenyl) affects conjugation and stability. Allyl ethers are more prone to polymerization or oxidation .
Cyclohexenone Derivatives with Bioactive Substituents
Examples from pesticide chemistry () and pharmaceutical research () highlight functional group impacts:
- Cycloxydim (C17H27NO3S): Contains an ethoxyimino group and thiopyran ring, enabling herbicidal activity via inhibition of acetyl-CoA carboxylase in plants.
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Features a hydroxyl and α,β-unsaturated ketone, which may participate in hydrogen bonding and Michael addition reactions, relevant to drug design .
Comparison with Target Compound :
- Its ether linkage is less reactive than the ketone or enone moieties in cyclohexenone derivatives, narrowing its applicability in redox or nucleophilic reactions .
Dimeric and Halogenated Cyclohexene Derivatives
The fluorinated dimeric compound in , (E)-2,2′-[3-(4-Fluorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethyl-cyclohex-2-en-1-one) , demonstrates how aromatic and halogen substituents enhance properties:
Contrast with Target Compound :
- The target compound’s aliphatic substituent lacks aromaticity or halogens, likely reducing electronic effects and photostability.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The target compound’s enol ether group may undergo acid-catalyzed hydrolysis, but its steric bulk could slow reactions compared to less hindered analogs like allyl ethers .
- Solubility : Predicted to be lipophilic due to methyl and aliphatic substituents, limiting water solubility but favoring organic solvents .
- Stability : The absence of electron-withdrawing groups (e.g., fluorine, ketones) suggests moderate thermal and oxidative stability compared to halogenated or conjugated derivatives .
Biological Activity
3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H26O
- Molecular Weight : 226.37 g/mol
- IUPAC Name : 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
Antioxidant Activity
Research has shown that various terpenes exhibit antioxidant properties. For instance, compounds similar to 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The IC50 values for related compounds have been reported in various studies:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 2.8 |
| Compound B | 4.6 |
| Compound C | 7.1 |
These values suggest that the compound may possess significant antioxidant activity comparable to established antioxidants.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored in vitro. For example:
- Nerolidol , a terpene with structural similarities, demonstrated effective inhibition against several bacterial strains with an IC50 value of 0.008 mM against Leishmania species. This indicates that 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene could also exhibit antimicrobial effects.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and modulate membrane fluidity. Studies indicate that terpenes can alter the lipid dynamics within cell membranes, potentially leading to increased permeability and subsequent cell lysis in pathogens.
Case Studies
Several studies have investigated the biological effects of compounds related to 3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene:
-
Study on Antiproliferative Effects :
- In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines at concentrations ranging from 0.549 mM to 4.697 mM.
- The study concluded that these compounds could serve as lead candidates for developing new anticancer agents.
-
Research on Insecticidal Properties :
- A study evaluated the insecticidal activity of structurally related compounds against agricultural pests.
- Results indicated significant lethality at concentrations as low as 0.01 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
